molecular formula C14H10O2S B12527055 2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- CAS No. 691889-40-4

2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)-

Cat. No.: B12527055
CAS No.: 691889-40-4
M. Wt: 242.29 g/mol
InChI Key: KYLZTKUWXPQGET-UHFFFAOYSA-N
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Description

2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- is a complex organic compound that features a cyclopropene ring, a phenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetylene with thiophene-2-carboxylic acid in the presence of a cyclopropanation reagent such as diiodomethane and a zinc-copper couple. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired cyclopropene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropene ring to a cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Cyclopropane derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
  • 2-Cyclopropene-1-carboxylic acid, 1-phenyl-, methyl ester
  • Cycloprop-2-ene carboxylic acid

Uniqueness

2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research.

Properties

CAS No.

691889-40-4

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

2-phenyl-1-thiophen-2-ylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C14H10O2S/c15-13(16)14(12-7-4-8-17-12)9-11(14)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI Key

KYLZTKUWXPQGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC2(C3=CC=CS3)C(=O)O

Origin of Product

United States

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